9-(4-ethylphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Description
9-(4-ethylphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C24H24FN5O2 and its molecular weight is 433.487. The purity is usually 95%.
BenchChem offers high-quality 9-(4-ethylphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(4-ethylphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Structure and Hydrogen Bonding
Research on purine and pyrimidine derivatives has contributed significantly to our understanding of molecular structures and hydrogen bonding. For instance, studies have shown that purine and pyrimidine bases can form planar complexes, joined by hydrogen bonds, which mimic the Watson-Crick base pairing found in DNA. This insight is pivotal for designing drugs that target specific DNA sequences or structures (Sobell, 1966).
Drug Design and Synthesis
The chemical scaffold of the mentioned compound is relevant in drug design, particularly in creating GnRH receptor antagonists to treat reproductive diseases. Structural-activity relationship (SAR) studies have identified key features necessary for receptor binding activity, aiding in the development of more effective treatments (Guo et al., 2003).
Ionization and Methylation Studies
Ionization and methylation studies on purine-6,8-diones have provided valuable insights into their chemical properties and reactions. These studies help understand how modifications to the molecular structure can affect its reactivity and potential biological applications (Rahat et al., 1974).
Antibacterial and Antioxidant Activities
Compounds with the purine-pyrimidine backbone have been synthesized and evaluated for their antibacterial and antioxidant activities. This research has implications for developing new antimicrobial and antioxidant agents, contributing to treatments for infections and oxidative stress-related conditions (More et al., 2013); (Hakobyan et al., 2020).
Urease Inhibition for Medical Applications
The synthesis and characterization of pyrido[1,2-a]pyrimidine-2,4(3H)-dione derivatives have been explored for their urease inhibition activity. This research is crucial for developing treatments for conditions caused by excessive urease activity, such as certain types of ulcers and urinary tract infections (Rauf et al., 2010).
Anti-HIV-1 Activity
The search for new HIV-1 integrase inhibitors has led to the synthesis of novel compounds based on the purine-pyrimidine scaffold, showing promising anti-HIV-1 activities. These findings are instrumental in the ongoing efforts to develop more effective treatments for HIV-1 (Liu et al., 2016).
properties
IUPAC Name |
9-(4-ethylphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5O2/c1-3-16-7-11-19(12-8-16)28-13-4-14-29-20-21(26-23(28)29)27(2)24(32)30(22(20)31)15-17-5-9-18(25)10-6-17/h5-12H,3-4,13-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKCBRIEWRLAMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(4-ethylphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
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